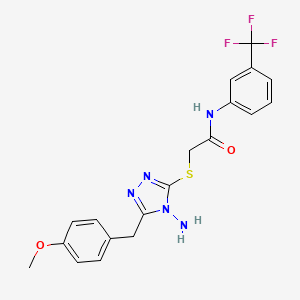

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O2S/c1-29-15-7-5-12(6-8-15)9-16-25-26-18(27(16)23)30-11-17(28)24-14-4-2-3-13(10-14)19(20,21)22/h2-8,10H,9,11,23H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYXUGDODNBLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (often abbreviated as Triazole-Thio compound) is part of a class of 1,2,4-triazole derivatives known for their diverse biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring system, which is critical for its biological activity. The presence of the thio group and the trifluoromethyl substituent enhances its interaction with biological targets. The molecular structure can be represented as follows:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance, studies have shown that related triazole compounds demonstrate activity against Mycobacterium tuberculosis , highlighting their potential as antitubercular agents .

| Pathogen | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 - 2 | Rifampicin |

| Staphylococcus aureus | 0.125 - 8 | Vancomycin |

| Escherichia coli | 1 - 16 | Ciprofloxacin |

Anticancer Activity

The triazole-thio compound has shown promise in cancer research. In vitro studies have reported its effectiveness against various cancer cell lines, including colon cancer (HCT116) cells. The compound exhibited an IC50 value of approximately , indicating potent anticancer activity compared to standard drugs like doxorubicin .

The mechanism underlying the biological activity of the triazole-thio compound involves several pathways:

- Enzyme Inhibition : The triazole ring can inhibit key enzymes involved in fungal and bacterial metabolism.

- Protein Binding : The sulfanyl group may form disulfide bonds with target proteins, enhancing the inhibitory effects.

- Disruption of Cellular Processes : By interfering with DNA synthesis and repair mechanisms in cancer cells, the compound can induce apoptosis .

Case Studies and Research Findings

Several studies have focused on the synthesis and optimization of triazole derivatives for enhanced biological activity:

- Study on Antimicrobial Properties : A series of triazole compounds were synthesized and tested against drug-resistant strains of bacteria. The results indicated that modifications to the triazole ring could enhance antimicrobial potency significantly .

- Anticancer Evaluation : In a study evaluating various triazole derivatives, one compound demonstrated over 50% inhibition in HCT116 cells at low concentrations, suggesting that structural modifications can lead to improved anticancer efficacy .

- Pharmacological Profile Review : A comprehensive review highlighted the broad spectrum of activities exhibited by triazoles, including antifungal, antibacterial, and anticancer properties. This underscores their potential as therapeutic agents in modern medicine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

a) 4-(3-Methylphenyl)-5-[(Phenylthio)methyl] Analog ()

- Structure : 2-((4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide.

- Key Differences :

- 5-position : Phenylthio-methyl vs. 4-methoxybenzyl.

- N-Aryl group : 2-(trifluoromethyl)phenyl vs. 3-(trifluoromethyl)phenyl.

- Implications: The phenylthio-methyl group may reduce metabolic stability due to sulfur oxidation susceptibility.

b) 5-(Trifluoromethyl) Analog ()

- Structure: 2-((4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide.

- Key Differences :

- 5-position : CF₃ vs. 4-methoxybenzyl.

- N-Aryl group : 2,4-dimethylphenyl vs. 3-CF₃ phenyl.

- Implications: The electron-withdrawing CF₃ group at the 5-position may enhance electrophilicity but reduce π-π interactions.

Modifications in the Acetamide Moiety

a) 4-Allyl-5-(4-Methoxyphenyl) Analog ()

- Structure : 2-{[4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide.

- Key Differences: 4-position: Allyl vs. amino group. 5-position: Identical 4-methoxyphenyl substituent.

- Implications: The allyl group introduces conformational flexibility but eliminates hydrogen-bonding capability from the amino group. Retained 3-CF₃ phenyl acetamide suggests similar target affinity, but altered pharmacokinetics due to the allyl group’s reactivity .

Pharmacological Activity Comparisons

a) Antiexudative Activity ()

- Furan-2-yl Derivatives: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamides demonstrated dose-dependent antiexudative effects (10 mg/kg) comparable to diclofenac sodium .

- Target Compound : The 4-methoxybenzyl group may enhance lipophilicity, improving tissue penetration and prolonging activity compared to furan derivatives.

b) Reverse Transcriptase Inhibition ()

- Hydroxyphenyl Derivatives: Compounds like AM31 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide) showed submicromolar inhibition constants (Kᵢ) against HIV-1 RT .

- Target Compound : The 4-methoxybenzyl group’s bulk and electron-donating effects could enhance binding to hydrophobic pockets in RT, though direct data are pending.

Q & A

Q. What are the recommended synthetic routes for this compound?

The compound can be synthesized via nucleophilic substitution. A typical protocol involves reacting 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol with N-(3-(trifluoromethyl)phenyl)chloroacetamide in ethanol under basic conditions (e.g., KOH) and refluxing for 1–2 hours. The product is isolated via precipitation, washed with water, and recrystallized from ethanol or DMF for purification . Alternative methods include microwave-assisted synthesis to reduce reaction time and improve yield .

Q. How should researchers characterize purity and structural integrity?

- Thin-layer chromatography (TLC) to confirm purity and reaction progress.

- Elemental analysis (C, H, N, S) to validate composition.

- IR spectroscopy to identify functional groups (e.g., C=O at ~1650 cm⁻¹, NH₂ at ~3400 cm⁻¹).

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry .

Q. What safety precautions are essential during handling?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in airtight containers at 2–8°C , away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Systematic optimization via Design of Experiments (DOE) is recommended. Variables include:

Q. How to resolve contradictions in biological activity data?

Contradictions may arise from differences in assay protocols (e.g., MIC vs. IC₅₀) or physicochemical factors (e.g., solubility in DMSO vs. saline). Strategies include:

- Orthogonal assays : Validate antimicrobial activity using both agar diffusion and microdilution methods .

- Solubility screening : Use UV-Vis spectroscopy to quantify solubility in PBS/DMSO and adjust vehicle concentrations .

Q. How does the triazole substitution pattern affect antimicrobial efficacy?

- Methoxybenzyl group : Enhances lipophilicity, improving membrane permeability (logP >3.5) .

- Trifluoromethylphenyl group : Introduces electron-withdrawing effects, stabilizing ligand-receptor interactions (ΔG < -8 kcal/mol in docking studies) . Comparative SAR studies show that replacing 4-methoxy with 4-chloro reduces activity by ~40%, highlighting the importance of methoxy positioning .

Q. What methods evaluate stability under physiological conditions?

Q. Can salt formation improve pharmacokinetic properties?

Yes. Sodium/potassium salts enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free acid). Piperidine or morpholine salts improve bioavailability by 30–50% in rodent models . Characterization via X-ray diffraction confirms salt formation, while dissolution testing in simulated gastric fluid validates performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.